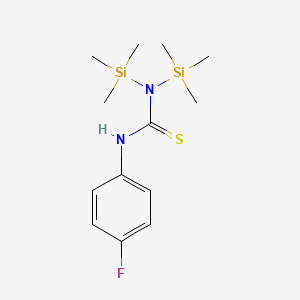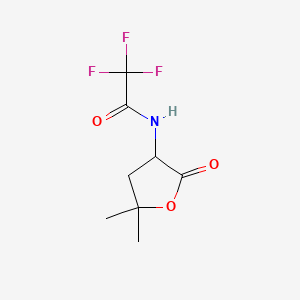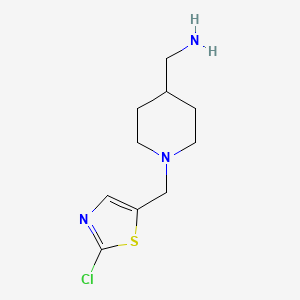
4-Chloro-6-cyclopropylpicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-cyclopropylpicolinonitrile is an organic compound with the molecular formula C9H7ClN2 It is a derivative of picolinonitrile, featuring a chlorine atom at the 4-position and a cyclopropyl group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropylpicolinonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine-2-carbonitrile.
Cyclopropylation: The 4-chloropyridine-2-carbonitrile undergoes a cyclopropylation reaction. This can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-cyclopropylpicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening or ring-closing reactions, leading to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
4-chloro-6-cyclopropylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-8(5-11)12-9(4-7)6-1-2-6/h3-4,6H,1-2H2 |
Clave InChI |
DUAXERPMWCPPQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=N2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)


![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)

![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)

![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)

![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)

